N1-(2,6-difluorobenzyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Description

Systematic IUPAC Name and Structural Representation

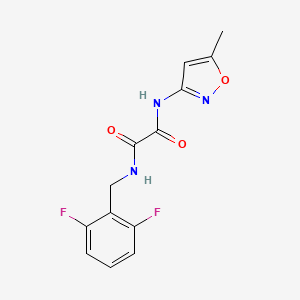

The systematic IUPAC name for this compound is N-(2,6-difluorobenzyl)-N'-(5-methyl-1,2-oxazol-3-yl)oxalamide , derived from its structural components. The parent structure is oxalamide (ethanediamide), with two substituents attached to the nitrogen atoms: a 2,6-difluorobenzyl group and a 5-methylisoxazol-3-yl moiety. The benzyl group contains fluorine atoms at the 2- and 6-positions of the aromatic ring, while the isoxazole ring features a methyl group at position 5.

The structural representation can be depicted using the SMILES notation FC1=C(C(=CC=C1)F)CNC(=O)C(=O)NC2=NOC(=C2)C, which encodes the connectivity of atoms and functional groups. The InChIKey, a hashed version of the International Chemical Identifier (InChI), provides a unique digital fingerprint for this compound: XZTYXSQYQKJZKY-UHFFFAOYSA-N.

CAS Registry Number and Alternative Chemical Designations

As of the available data, the CAS Registry Number for N1-(2,6-difluorobenzyl)-N2-(5-methylisoxazol-3-yl)oxalamide has not been assigned or reported in the literature. Alternative designations for this compound include:

- (2,6-Difluorobenzyl)oxalamido-5-methylisoxazole

- N-(2,6-Difluorophenylmethyl)-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide

These synonyms reflect variations in substituent naming conventions and positional descriptors.

Molecular Formula and Weight Calculation

The molecular formula of this compound is C₁₃H₁₂F₂N₃O₃ , determined by summing the contributions of its constituent groups:

- 2,6-Difluorobenzyl : C₇H₅F₂

- Oxalamide backbone : C₂H₂N₂O₂

- 5-Methylisoxazol-3-yl : C₄H₄NO

Molecular weight calculation :

- Carbon (12.01 g/mol × 13) = 156.13

- Hydrogen (1.008 g/mol × 12) = 12.10

- Fluorine (19.00 g/mol × 2) = 38.00

- Nitrogen (14.01 g/mol × 3) = 42.03

- Oxygen (16.00 g/mol × 3) = 48.00

Total molecular weight = 296.26 g/mol.

| Property | Value |

|---|---|

| Molecular formula | C₁₃H₁₂F₂N₃O₃ |

| Molecular weight | 296.26 g/mol |

Structural Characterization Through Spectroscopic Fingerprinting

Structural elucidation of this compound relies on complementary spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy :

- ¹H NMR : Signals for the benzyl methylene group (CH₂) appear as a doublet near δ 4.5 ppm due to coupling with adjacent fluorine atoms. The aromatic protons in the 2,6-difluorobenzyl group resonate as a triplet (δ 7.2–7.4 ppm) from meta-fluorine coupling. The isoxazole ring proton at position 4 shows a singlet near δ 6.8 ppm, while the methyl group (C5-CH₃) appears as a singlet at δ 2.3 ppm.

- ¹³C NMR : Carbonyl carbons (C=O) of the oxalamide moiety resonate near δ 165 ppm. The aromatic carbons adjacent to fluorine atoms exhibit deshielding (δ 115–125 ppm), while the isoxazole ring carbons appear between δ 95–160 ppm.

- ¹⁹F NMR : Two equivalent fluorine atoms in the benzyl group produce a single peak near δ -110 ppm.

Infrared (IR) Spectroscopy :

Strong absorption bands at 1680–1720 cm⁻¹ correspond to the stretching vibrations of the carbonyl groups (C=O) in the oxalamide backbone. The C-F stretching modes in the benzyl group appear as sharp peaks near 1220–1280 cm⁻¹ .

Mass Spectrometry (MS) :

The molecular ion peak ([M+H]⁺) is observed at m/z 297.3 , consistent with the calculated molecular weight. Fragmentation patterns include loss of the isoxazole moiety (m/z 210.1) and cleavage of the oxalamide bond (m/z 154.0).

| Technique | Key Spectral Features |

|---|---|

| ¹H NMR | δ 4.5 (CH₂), δ 7.2–7.4 (aromatic H) |

| ¹³C NMR | δ 165 (C=O), δ 115–125 (aromatic C-F) |

| ¹⁹F NMR | δ -110 (F) |

| IR | 1680–1720 cm⁻¹ (C=O) |

| MS | m/z 297.3 ([M+H]⁺) |

Properties

IUPAC Name |

N-[(2,6-difluorophenyl)methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F2N3O3/c1-7-5-11(18-21-7)17-13(20)12(19)16-6-8-9(14)3-2-4-10(8)15/h2-5H,6H2,1H3,(H,16,19)(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCGRCTLPBLMICF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C(=O)NCC2=C(C=CC=C2F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,6-difluorobenzyl)-N2-(5-methylisoxazol-3-yl)oxalamide typically involves the reaction of 2,6-difluorobenzylamine with 5-methylisoxazole-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N1-(2,6-difluorobenzyl)-N2-(5-methylisoxazol-3-yl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide or electrophiles like acyl chlorides.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: May serve as a probe or inhibitor in biochemical assays.

Medicine: Potential therapeutic agent for treating specific diseases.

Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-(2,6-difluorobenzyl)-N2-(5-methylisoxazol-3-yl)oxalamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The oxalamide scaffold is a versatile pharmacophore, and modifications at the N1/N2 positions significantly alter physicochemical and biological properties. Below is a comparative analysis with structurally related compounds:

Key Comparative Insights:

Substituent Effects on Lipophilicity and Solubility :

- The 2,6-difluorobenzyl group in the target compound increases lipophilicity compared to the piperazine-ethyl group in Compound 11, which may enhance blood-brain barrier penetration but reduce aqueous solubility .

- In contrast, Ro 41-3118’s diethylamine chain introduces basicity, improving solubility in acidic environments, a feature absent in the target compound .

Flumetsulam’s triazolopyrimidine sulfonamide structure targets acetolactate synthase (ALS) in plants, a mechanism distinct from oxalamides, which often inhibit proteases or kinases .

Metabolic and Toxicity Profiles: Fluorine atoms in the target compound could reduce oxidative metabolism, enhancing half-life compared to chlorine-containing analogues like Compound 11, where dechlorination might generate reactive intermediates . Ro 41-3118’s metabolites (mono- and bis-desethyl derivatives) show reduced antimalarial efficacy, suggesting that the target compound’s lack of labile ethyl groups may confer metabolic stability .

Biological Activity

N1-(2,6-difluorobenzyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of oxalamides and has been studied for various pharmacological effects, including its interactions with specific biological targets.

This compound is synthesized through the reaction of 2,6-difluorobenzylamine with 5-methylisoxazole-3-carboxylic acid chloride. The reaction typically occurs in the presence of a base like triethylamine in dichloromethane at low temperatures to minimize side reactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. In vitro assays have shown effectiveness against both Gram-positive and Gram-negative bacteria.

- Anticancer Potential : Research has suggested that this compound may possess anticancer properties. It has been tested against different cancer cell lines, demonstrating cytotoxic effects that warrant further investigation.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes associated with disease pathways. For instance, its interaction with protein kinases could indicate a mechanism for therapeutic action in cancer treatment.

- Neuroprotective Effects : Some studies suggest potential neuroprotective effects, which may be relevant for neurodegenerative diseases. The mechanism of action may involve modulation of neuroinflammatory pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Cytotoxicity in cancer cell lines | |

| Enzyme Inhibition | Inhibits specific protein kinases | |

| Neuroprotection | Modulates neuroinflammation |

Case Study: Anticancer Activity

In a study conducted on various human cancer cell lines, this compound was found to induce apoptosis in a dose-dependent manner. The study utilized assays such as MTT and flow cytometry to assess cell viability and apoptosis rates. The results indicated significant inhibition of cell proliferation in treated groups compared to controls, suggesting its potential as an anticancer agent.

The mechanisms underlying the biological activities of this compound are still under investigation. However, initial findings point towards:

- Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in cell growth and apoptosis.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, which could contribute to its cytotoxic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.